molecular formula C9H11N5O B2534983 2-methoxy-5-methyl-4-(1H-tetrazol-1-yl)aniline CAS No. 1280601-18-4

2-methoxy-5-methyl-4-(1H-tetrazol-1-yl)aniline

Cat. No.: B2534983
CAS No.: 1280601-18-4
M. Wt: 205.221
InChI Key: DCBXRVDIYPUWDJ-UHFFFAOYSA-N
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Description

2-methoxy-5-methyl-4-(1H-tetrazol-1-yl)aniline is an organic compound with the molecular formula C9H11N5O It is a derivative of aniline, featuring a methoxy group, a methyl group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-4-(1H-tetrazol-1-yl)aniline typically involves the introduction of the tetrazole ring onto an aniline derivative. One common method is the reaction of 2-methoxy-5-methyl-4-nitroaniline with sodium azide in the presence of a catalyst such as zinc chloride. The reaction proceeds through the formation of an intermediate azide, which then cyclizes to form the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-methyl-4-(1H-tetrazol-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amine.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated aniline derivatives.

Scientific Research Applications

2-methoxy-5-methyl-4-(1H-tetrazol-1-yl)aniline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biology: It is studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.

    Industry: Used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-5-methyl-4-(1H-tetrazol-1-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to enzyme active sites or receptor binding pockets.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-4-(1H-tetrazol-1-yl)aniline: Lacks the methyl group, which may affect its reactivity and biological activity.

    2-methoxy-5-methyl-4-(1H-1,2,3-triazol-1-yl)aniline: Contains a triazole ring instead of a tetrazole ring, which can lead to different chemical and biological properties.

Uniqueness

2-methoxy-5-methyl-4-(1H-tetrazol-1-yl)aniline is unique due to the presence of both a methoxy group and a tetrazole ring, which can confer specific electronic and steric properties

Properties

IUPAC Name

2-methoxy-5-methyl-4-(tetrazol-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O/c1-6-3-7(10)9(15-2)4-8(6)14-5-11-12-13-14/h3-5H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBXRVDIYPUWDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N2C=NN=N2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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